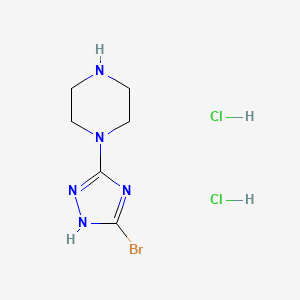

1-(3-Bromo-1H-1,2,4-triazol-5-YL)piperazine 2hcl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

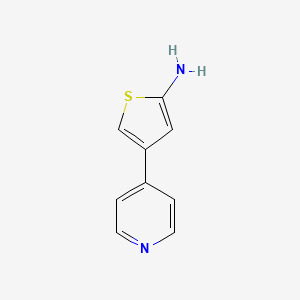

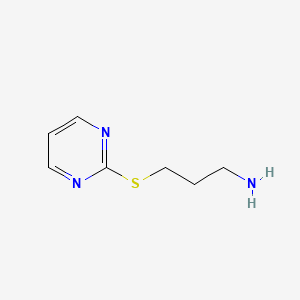

“1-(3-Bromo-1H-1,2,4-triazol-5-YL)piperazine 2hcl” is a chemical compound that belongs to the class of piperazine derivatives . It has a molecular weight of 305 .

Synthesis Analysis

The synthesis of similar compounds involves modifying the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizing the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis

The InChI code for this compound is1S/C6H10BrN5.2ClH/c7-5-9-6 (11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2, (H,9,10,11);2*1H . This indicates the presence of a bromo-1H-1,2,4-triazol-5-yl group attached to a piperazine ring. Chemical Reactions Analysis

The compound is part of the 1,2,4-triazoles family that have the ability to accept and transfer acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a high thermal stability with decomposition onset temperatures ranging from 147–228 °C .Scientific Research Applications

Antimicrobial Activity

- Piperazine derivatives containing substituted 1,2,3-triazoles have shown promise in antimicrobial activity. A study by (Yadav, Kaushik, & Kumar, 2022) indicates that these compounds, synthesized via click reaction, exhibited moderate to good activity against various microbial strains including Bacillus subtilis, Staphylococcus epidermidis, and Escherichia coli.

Antifungal and Anticancer Properties

- A series of 1,2,4-triazole derivatives containing a piperazine nucleus have been developed, with some showing promising antifungal and anticancer activities. As reported by (Mermer et al., 2018), these compounds exhibited significant antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. Additionally, (Aouad et al., 2018) found that 1,2,3-triazole based benzothiazole-piperazine conjugates displayed moderate to potent activity against various cancer cell lines.

Antipsychotic and Antidepressant Effects

- Compounds containing the piperazine and triazole structures have been explored for their potential in treating mental health disorders. Research by (Howard et al., 1994) on CP-88,059, which includes a piperazine component, has shown promise as an antipsychotic agent. Furthermore, (Kumar et al., 2017) investigated 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds, finding significant antidepressant and antianxiety activity in animal models.

Molecular Structure and Reactivity Studies

- Studies have also been conducted on the molecular structure and reactivity of triazole derivatives. (Al-Ghulikah et al., 2021) explored the local reactive properties and adsorption behavior of a specific triazole derivative, providing insights into its stability and potential pharmaceutical applications.

Safety and Hazards

Mechanism of Action

Target of Action

It is known that 1,2,4-triazoles and their derivatives often interact with various enzymes and receptors in the body, which could potentially be the targets of this compound .

Mode of Action

1,2,4-triazoles are known to accept and transfer acyl groups in synthetic reactions, making them useful catalysts for the synthesis of esters . This suggests that the compound might interact with its targets by accepting and transferring acyl groups, thereby altering the function of the target molecules.

Biochemical Pathways

Given the potential for 1,2,4-triazoles to act as catalysts in synthetic reactions, it is plausible that this compound could influence a variety of biochemical pathways involving acyl group transfer .

Result of Action

Given the potential for 1,2,4-triazoles to act as catalysts in synthetic reactions, it is plausible that this compound could induce changes in the structure and function of target molecules, thereby influencing cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with target molecules .

properties

IUPAC Name |

1-(5-bromo-1H-1,2,4-triazol-3-yl)piperazine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN5.2ClH/c7-5-9-6(11-10-5)12-3-1-8-2-4-12;;/h8H,1-4H2,(H,9,10,11);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAHJKTXHERYJOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NNC(=N2)Br.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrCl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((6-amino-1-(3-methoxyphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2819547.png)

![2-(4-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2819548.png)

![1,7,7-Trimethyl-4-[(2-methyl-2,3-dihydroindol-1-yl)-oxomethyl]-2-bicyclo[2.2.1]heptanone](/img/structure/B2819549.png)

![Tert-butyl trans-3a-methoxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2819554.png)

![(4-Methoxyphenyl)-[(3-nitrophenyl)methyl]cyanamide](/img/structure/B2819555.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B2819556.png)

![tert-butyl 3-(2-ethoxy-2-oxoethyl)-8-methyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate](/img/structure/B2819563.png)

![2-Chloro-4-[(methoxycarbonyl)amino]benzoic acid](/img/structure/B2819565.png)

![N-[1-(3-Pyrazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2819567.png)